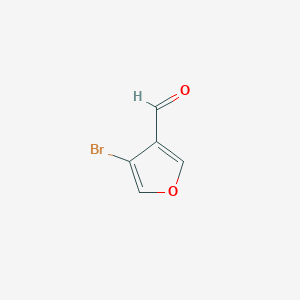

4-Bromofuran-3-carbaldehyde

Description

Contextual Significance of Furan (B31954) Derivatives in Modern Synthetic Chemistry

Furan derivatives are a cornerstone of medicinal chemistry, prized for their wide-ranging biological activities. wisdomlib.orgwisdomlib.org These compounds are integral to the development of therapeutic agents with properties including antibacterial, antiviral, anti-inflammatory, and anticancer effects. wisdomlib.orgwisdomlib.org The versatility of the furan nucleus makes it a valuable component in the design of new drugs. uta.edu.ly The inclusion of the furan ring is a key synthetic strategy in the quest for novel therapeutic agents. uta.edu.lyutripoli.edu.ly Researchers leverage furans to devise new synthetic pathways and construct complex molecules with potential uses in materials science and various industrial processes. scbt.com

Strategic Importance of Halogenation in Furan Chemistry for Diversification

The introduction of halogen atoms, such as bromine, into the furan ring is a crucial technique for creating a diverse range of molecules. pharmaguideline.com Halogenation enhances the reactivity of the furan ring, making it a more versatile intermediate for synthesizing complex molecules. chemimpex.com This enhanced reactivity allows for a variety of chemical transformations, including electrophilic aromatic substitution, which enables the creation of a wide array of derivatives. chemimpex.com Specifically, the presence of a bromine atom can increase the reaction rate and the exergonicity of certain reactions, such as the intramolecular furan Diels-Alder (IMDAF) reaction. researchgate.net This "halogen effect" has been a subject of detailed study, revealing that halogen substitution can significantly influence the electronic and conformational properties of the furan system, thereby guiding the course of chemical reactions. rsc.orgresearchgate.net

Structural and Reactivity Peculiarities of Furan Carbaldehydes

Furan carbaldehydes, which are furan rings substituted with an aldehyde group, possess unique structural and reactive properties. The electron-withdrawing nature of the aldehyde group influences the aromaticity and reactivity of the furan ring. The photochemical behavior of furan carbaldehydes is complex, with reactions such as isomerization and fragmentation being observed under irradiation. netsci-journal.com The reactivity of furan carbaldehydes can also be controlled by factors such as ion-pair formation in electron-transfer induced reactions. rsc.orgrsc.org The combination of a furan ring and an aldehyde group within the same molecule provides a platform for a wide range of chemical transformations, making these compounds valuable intermediates in organic synthesis. acs.orgnih.gov

Overview of 4-Bromofuran-3-carbaldehyde (B6262136) as a Key Synthetic Scaffold

Among the halogenated furan carbaldehydes, this compound stands out as a significant synthetic building block. sigmaaldrich.comnih.gov Its structure, featuring a bromine atom at the 4-position and a carbaldehyde group at the 3-position of the furan ring, makes it a versatile reagent for constructing more complex molecules. fluorochem.co.uk This compound serves as a precursor in the synthesis of various heterocyclic compounds and has been utilized in the total synthesis of natural products. The strategic placement of the bromo and formyl groups allows for selective chemical modifications, providing access to a diverse array of functionalized furan derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 4-bromo-3-furaldehyde sigmaaldrich.com |

| CAS Number | 164513-46-6 sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C5H3BrO2 nih.gov |

| Molecular Weight | 174.98 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

This article will now delve into the specific chemical properties, synthesis, and reactions of this compound, further illustrating its importance as a key synthetic scaffold.

Detailed Research Findings on this compound

Recent studies have highlighted the utility of this compound in various synthetic applications. For instance, it has been employed as a starting material in the synthesis of complex molecular architectures. While many reactions using this compound proceed with good to excellent yields, certain reactions, such as those involving nucleophilic attack by amines on the furan ring, can be challenging. frontiersin.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrO2 |

|---|---|

Molecular Weight |

174.98 g/mol |

IUPAC Name |

4-bromofuran-3-carbaldehyde |

InChI |

InChI=1S/C5H3BrO2/c6-5-3-8-2-4(5)1-7/h1-3H |

InChI Key |

YAHPWJLCYPSKEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)Br)C=O |

Origin of Product |

United States |

Retrosynthetic Analysis of 4 Bromofuran 3 Carbaldehyde

Deconstruction Pathways for the Furan (B31954) Heterocycle

The central feature of the target molecule is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. uou.ac.innumberanalytics.com A primary retrosynthetic strategy for furan derivatives is the disconnection of the carbon-oxygen bonds, which leads back to a 1,4-dicarbonyl compound. This conceptual reverse step points to the well-established Paal-Knorr furan synthesis as the corresponding forward reaction. wikipedia.orgorganic-chemistry.org

The Paal-Knorr synthesis is a robust method for preparing furans by the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.comalfa-chemistry.com The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.orgalfa-chemistry.com Therefore, a key disconnection of the 4-bromofuran-3-carbaldehyde (B6262136) backbone involves breaking the C2-C3 and C4-C5 bonds, conceptually revealing a substituted 1,4-dicarbonyl precursor.

Another classical approach, the Feist-Benary furan synthesis, utilizes an α-halo ketone and the enolate of a β-dicarbonyl compound. While versatile, the substitution pattern of the target molecule makes the Paal-Knorr disconnection a more direct and logical primary approach for retrosynthetic consideration.

Synthetic Logic for Regioselective Bromination at the C-4 Position

Achieving the desired 4-bromo substitution pattern on the furan ring requires careful strategic planning. Electrophilic substitution reactions on unsubstituted furan, such as bromination, preferentially occur at the more electron-rich α-positions (C2 and C5). numberanalytics.com Direct bromination of a furan-3-carbaldehyde would likely yield the 5-bromo isomer as the major product. Therefore, strategies must be employed to direct the bromine atom to the C4 position.

One effective strategy involves the use of directing groups. By installing a substituent on the furan ring that directs incoming electrophiles to a specific position, regiocontrol can be achieved. For instance, a bulky protecting group at the C2 position could sterically hinder attack at that site, favoring substitution at other positions.

A more powerful and commonly used method is directed ortho-metalation. This involves using a directing group that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. While this is typically used for ortho-substitution, a related concept, lithium-halogen exchange, is highly relevant. Starting with a dibrominated furan, such as 3,4-dibromofuran, a selective lithium-halogen exchange at one position followed by quenching the resulting aryllithium species can be envisioned. However, a more direct approach would be to brominate a precursor that already contains a substituent at C3.

A plausible forward synthetic sequence involves starting with a precursor like methyl furan-3-carboxylate. The ester group is an electron-withdrawing group, which deactivates the furan ring to electrophilic substitution but can influence regioselectivity. Rhodium-catalyzed C-H activation has been shown to be a powerful method for the regioselective halogenation of heterocycles, providing access to isomers not obtainable through traditional methods. acs.org For example, rhodium(III) catalysis can enable the selective bromination of furan and thiophene (B33073) derivatives with regiochemistry complementary to uncatalyzed approaches. acs.org Another approach is the selective reduction of a precursor like 4,5-dibromofuran-2-carboxylic acid with zinc powder to yield 4-bromofuran-2-carboxylic acid, which can then be further manipulated. nih.gov

Methodological Considerations for Formylation at the C-3 Position

Introducing a formyl (aldehyde) group at the C3 position of the furan ring presents its own set of challenges. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.orgijpcbs.com However, for furan, this reaction also strongly favors the α-position (C2). researchgate.net

To achieve C3 formylation, one must circumvent the inherent reactivity of the furan ring. One of the most reliable methods is through a metal-halogen exchange followed by formylation. This strategy is a cornerstone of modern heterocyclic chemistry. commonorganicchemistry.comthieme-connect.de A retrosynthetic disconnection of the C-CHO bond at the 3-position leads to a 3-furyl anion synthon and a formylating agent electrophile.

In the forward sense, a precursor such as 3-bromofuran (B129083) can be treated with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. lookchem.commdpi.com This generates a 3-lithiofuran intermediate. This highly reactive species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the C3 position. commonorganicchemistry.comlookchem.com

Combining the challenges of C4-bromination and C3-formylation, a logical synthetic sequence would be to first establish the bromine at C4 and then introduce the formyl group at C3. A potential route could start from 3,4-dibromofuran. A selective lithium-halogen exchange at the C3 position, potentially influenced by temperature or additives, followed by trapping with DMF, could yield the target molecule, this compound. Alternatively, a precursor like 4-bromofuran could be subjected to lithiation and formylation. The bromine atom itself can act as a directing group, facilitating lithiation at the adjacent C3 position. researchgate.net

Table of Mentioned Compounds

Synthetic Methodologies for 4 Bromofuran 3 Carbaldehyde

Direct Functionalization of Furan (B31954) Precursors

This approach begins with a furan or a monosubstituted furan and sequentially introduces the bromo and formyl groups. The success of this strategy hinges on controlling the regioselectivity of electrophilic substitution reactions on the electron-rich furan ring.

The furan ring is highly susceptible to electrophilic attack, often proceeding with greater reactivity than benzene. pearson.com Standard bromination conditions must be mild to prevent degradation or polymerization. The primary challenge is directing the bromine to the C4 position. Electrophilic substitution on an unsubstituted furan preferentially occurs at the C2 (alpha) position due to the superior stabilization of the cationic intermediate (sigma complex) through resonance. pearson.comstudy.com

To achieve substitution at the C3 or C4 (beta) positions, synthetic strategies often employ starting materials that already have a substituent at one of the alpha positions or use directing groups. Common brominating agents used for furan systems include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net The choice of reagent and reaction conditions can influence the selectivity and yield of mono- versus di-brominated products. nih.gov For instance, in the context of fraxinellone, a natural product containing a furan ring, DBDMH was found to be highly effective, leading to a dibrominated product in excellent yield. nih.govresearchgate.net

| Reagent | Typical Conditions | Outcome on Furan Systems | Reference |

| Br₂ | Dioxane or other solvents | Often leads to 2-bromofuran, can cause polymerization if not controlled. | pearson.comstudy.com |

| NBS | CCl₄, initiator | Standard for allylic bromination but also used for aromatic bromination of reactive heterocycles. Can yield mono- or di-brominated products. | nih.govresearchgate.net |

| DBDMH | CH₂Cl₂ | An efficient reagent that can provide dibrominated furans in high yield. | nih.gov |

Achieving 4-bromo substitution often requires a multi-step sequence, for example, by starting with a 3-substituted furan where the existing group directs the incoming electrophile or by using protecting groups to block the more reactive alpha positions.

Once a brominated furan scaffold, such as 3-bromofuran (B129083) or 4-bromofuran, is obtained, the next step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgrsc.org This reaction typically employs a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium ion. rsc.orgmdpi.com

When applied to a brominated furan, the regiochemical outcome of the formylation is directed by the existing bromo-substituent. In the case of 3-bromofuran, the bromine atom is a deactivating but ortho-, para-directing group. Therefore, formylation is expected to occur at the adjacent C2 position or the C5 position. To obtain 4-bromofuran-3-carbaldehyde (B6262136), one would ideally start with 4-bromofuran or a precursor that directs formylation to the C3 position. However, direct formylation at a position adjacent to a halogen on a furan ring can be challenging. An alternative is to introduce a directing group, such as a lithio group, via metal-halogen exchange, which can then be quenched with a formylating agent like DMF.

| Reaction | Reagents | Description | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | An electrophilic substitution that introduces a -CHO group onto activated rings. | rsc.orgmdpi.com |

| Lithiation-Formylation | 1. n-BuLi or t-BuLi2. DMF | Metal-halogen exchange followed by reaction with an electrophilic formyl source. | N/A |

A plausible synthetic route to this compound via direct functionalization would involve a carefully planned sequence. Given the directing rules of the furan ring, a common strategy involves starting with a precursor that facilitates the desired substitution pattern.

Route Example:

Start with Furan-3-carboxylic acid: The carboxyl group at the 3-position deactivates the ring but directs incoming electrophiles.

Bromination: Electrophilic bromination of furan-3-carboxylic acid would be expected to occur at the C5 position, which is para to the directing group. This would yield 5-bromo-furan-3-carboxylic acid.

Decarboxylation and Rearrangement/Alternative Precursor: A more direct route might involve starting with 3-furaldehyde (B129913). The formyl group is deactivating and meta-directing. Bromination of 3-furaldehyde could potentially yield 4-bromo-3-furaldehyde, although yields and selectivity may vary.

Halogen Dance/Isomerization: In some heterocyclic systems, it is possible to isomerize the position of a halogen under specific basic conditions, although this is not a universally applicable method.

The optimization of such a sequence requires careful selection of reagents, solvents, and temperatures at each step to maximize the yield of the desired isomer while minimizing side reactions.

Cycloaddition and Annulation Routes to the Furan Core

This alternative strategy involves constructing the furan ring itself from acyclic (non-cyclic) molecules. This approach can be highly effective for creating specifically substituted furans that are difficult to access through direct functionalization of the parent heterocycle.

The synthesis of a furan ring requires an acyclic precursor that contains the necessary carbon and oxygen atoms arranged in a way that can lead to a five-membered ring. For this compound, the precursor must also contain a bromine atom and a formyl group (or a precursor to it) at the correct positions.

A potential precursor could be a suitably substituted allenyl ketone or an acetylenic ketone. For example, a 1-bromo-2-formyl-substituted 4-carbon chain with a terminal alkyne or allene (B1206475) functionality could be designed to undergo a cyclization reaction to form the target molecule. The key is to place the substituents on the linear chain such that they end up in the desired positions on the furan ring after cyclization.

The cyclization of acyclic precursors into a furan ring (furanogenesis) is often facilitated by a catalyst. Transition metals, particularly silver (Ag) and palladium (Pd), are known to catalyze such transformations. For instance, silver-catalyzed reactions have been developed for the synthesis of dihydroisobenzofuran carboxaldehyde derivatives through a sequence involving cyclization and oxidation. researchgate.net

A hypothetical catalytic cycle for forming this compound might involve:

Coordination: A silver(I) or other metal catalyst coordinates to the alkyne or allene functionality of the designed acyclic precursor.

Cyclization: The catalyst activates the unsaturated bond, facilitating a nucleophilic attack from an oxygen atom within the precursor to form the five-membered furan ring. This is often a 5-exo-dig cyclization.

Protonolysis/Oxidation: Subsequent steps involving proton transfer and oxidation would lead to the final aromatic furan product.

The compatibility of the bromo and aldehyde functional groups with the catalytic system is a critical consideration in this approach. The aldehyde must be stable under the reaction conditions and not interfere with the catalyst's activity.

Transformation from Analogous Halofuran Carbaldehydes

The synthesis of this compound can be approached through the chemical manipulation of other readily available bromofuran derivatives. These methods involve either the rearrangement of isomeric bromofuran carbaldehydes or the introduction and modification of functional groups on a pre-existing bromofuran scaffold.

Derivatization from Isomeric Bromofuran Carbaldehydes (e.g., 4-Bromofuran-2-carbaldehyde)

The transformation of an isomeric starting material, such as 4-bromofuran-2-carbaldehyde, into the desired this compound represents a significant synthetic challenge. One potential, though not extensively documented, pathway for such an isomerization is the "halogen dance" reaction. This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom around an aromatic or heteroaromatic ring. ic.ac.ukimperial.ac.uk

The mechanism of the halogen dance typically involves deprotonation of the heteroaromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithium intermediate. ic.ac.ukimperial.ac.uk This is followed by a series of equilibria involving halogen-lithium exchange steps, which can ultimately lead to a thermodynamically more stable rearranged product after quenching with an electrophile. ic.ac.uk While the halogen dance has been studied on various bromofurans and other bromoheterocycles, its specific application to induce a 1,2-shift of a formyl group in conjunction with the bromine's position on the furan ring is a complex transformation that would be highly dependent on the reaction conditions and the relative stability of the intermediates. imperial.ac.ukkobe-u.ac.jp

Table 1: Key Steps in a Hypothetical Halogen Dance Reaction for Isomerization

| Step | Description | Reagents |

| 1 | Deprotonation | Strong base (e.g., LDA) |

| 2 | Halogen-Lithium Exchange | - |

| 3 | Rearrangement | - |

| 4 | Quenching | Electrophile (e.g., H₂O) |

Note: This represents a generalized pathway; specific conditions for the isomerization of 4-bromofuran-2-carbaldehyde would require empirical determination.

Functional Group Interconversions on Pre-formed Bromofuran Derivatives

A more direct and predictable approach to this compound involves the introduction of a formyl group at the C3 position of a suitable 4-bromofuran precursor. This can be achieved through functional group interconversions, most notably via formylation reactions.

One common strategy is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. wikipedia.org The regioselectivity of this reaction on a substituted furan is crucial. For a substrate like 4-bromofuran, the electronic and steric effects of the bromine atom would direct the incoming electrophilic Vilsmeier reagent.

Alternatively, a directed ortho-metalation approach can be employed, particularly starting from a precursor like 3,4-dibromofuran. In this method, one of the bromine atoms can be selectively exchanged with lithium using an organolithium reagent at low temperatures. The resulting lithiated intermediate can then be trapped with a formylating agent, such as DMF, to introduce the aldehyde group. Subsequent selective debromination would then yield the target molecule. The success of this route hinges on the regioselective lithiation, which is often influenced by the reaction conditions and the specific organolithium reagent used.

Table 2: Comparison of Formylation Methods for Bromofuran Derivatives

| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |

| Vilsmeier-Haack | 4-Bromofuran | DMF, POCl₃ | Direct formylation in one step. | Control of regioselectivity can be challenging. |

| Lithiation/Formylation | 3,4-Dibromofuran | n-BuLi, DMF | High regioselectivity possible. | Requires low temperatures and careful control of stoichiometry. |

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies are continually being developed to reduce environmental impact and improve efficiency. For the synthesis of this compound, several emerging and sustainable approaches hold promise.

Photocatalysis: The use of visible light photocatalysis for C-H functionalization is a rapidly growing field. nih.gov This technique can enable the direct formylation of C-H bonds under mild conditions, potentially avoiding the need for harsh reagents. A hypothetical photocatalytic approach to this compound could involve the use of a suitable photocatalyst to activate a C-H bond on the furan ring for subsequent reaction with a formylating agent.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in many organic transformations, including formylation reactions. rsc.orgnih.govderpharmachemica.comnih.gov Applying microwave energy to the Vilsmeier-Haack reaction or other formylation methods could lead to a more energy-efficient and rapid synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govjst.org.innih.gov A flow-based synthesis of this compound, for instance, could involve the precise control of reaction parameters for a lithiation-formylation sequence, minimizing the handling of hazardous organolithium reagents and improving process consistency. nih.gov

Biocatalysis: The use of enzymes for selective chemical transformations is a cornerstone of green chemistry. While direct enzymatic formylation of a bromofuran may not be a well-established method, the broader field of biocatalysis is continuously expanding. nih.govnih.gov Future research may lead to the discovery or engineering of enzymes capable of performing such a transformation under environmentally benign aqueous conditions.

These emerging technologies represent the future direction of synthetic organic chemistry, aiming for more sustainable and efficient routes to valuable chemical compounds like this compound.

Chemical Reactivity and Derivatization of 4 Bromofuran 3 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C-3 position of the furan (B31954) ring is a key site for a multitude of chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

Nucleophilic Additions and Condensation Reactions (e.g., Imine Formation, Aldol (B89426) Condensation)

The electrophilic nature of the carbonyl carbon in 4-Bromofuran-3-carbaldehyde (B6262136) makes it susceptible to attack by various nucleophiles. A prominent example of this is the formation of imines, or Schiff bases, through reaction with primary amines. This condensation reaction is typically acid-catalyzed and proceeds by the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. The pH of the reaction is a critical parameter, with a mildly acidic environment (around pH 5) generally providing the optimal conditions for imine formation. biosynth.comnih.gov

The aldehyde functionality also readily participates in aldol condensation reactions. In the presence of a base, the aldehyde can react with an enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. libretexts.orgsemanticscholar.org This carbon-carbon bond-forming reaction is a powerful tool for the elaboration of the furan scaffold.

Table 1: Nucleophilic Addition and Condensation Reactions of this compound

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), often with removal of water. |

| Aldol Condensation | Enolizable carbonyl compound (e.g., acetone) | β-Hydroxy aldehyde/ketone, α,β-Unsaturated carbonyl | Base catalyst (e.g., NaOH, KOH). |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-3-furoic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents such as silver oxide (Ag₂O).

Conversely, the aldehyde can be reduced to the primary alcohol, (4-bromofuran-3-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups that might be present in the molecule. commonorganicchemistry.commasterorganicchemistry.comnih.gov

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 4-Bromo-3-furoic acid | KMnO₄, CrO₃, Ag₂O |

| Reduction | (4-Bromofuran-3-yl)methanol | NaBH₄, LiAlH₄ |

Advanced Transformations of the Carbaldehyde Moiety

Beyond simple oxidation and reduction, the carbaldehyde group can undergo more complex transformations. The Wittig reaction, for instance, allows for the conversion of the aldehyde into an alkene. reddit.comnih.govresearchgate.net This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form a four-membered ring intermediate that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. ksu.edu.sasctunisie.org For example, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 4-bromo-3-vinylfuran. wikipedia.org

Another powerful transformation is the Corey-Fuchs reaction, which converts aldehydes into terminal alkynes in a two-step process. scielo.org.mxrsc.orgresearchgate.net The aldehyde is first treated with carbon tetrabromide and triphenylphosphine to form a dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, results in the formation of the terminal alkyne. commonorganicchemistry.com This provides a route to 3-ethynyl-4-bromofuran.

Transformations Involving the Bromine Substituent at C-4

The bromine atom at the C-4 position of the furan ring serves as a versatile handle for the introduction of a wide range of substituents through various cross-coupling and metalation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. The bromine atom at C-4 of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the bromofuran with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov This reaction is highly versatile and allows for the formation of a C-C bond between the furan ring and a variety of aryl, heteroaryl, or vinyl groups. researchgate.netmdpi.comnih.gov

The Sonogashira coupling provides a route to couple the bromofuran with a terminal alkyne, again using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base. masterorganicchemistry.comrsc.orgresearchgate.netyoutube.comamericanelements.comresearchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

The Heck reaction involves the palladium-catalyzed reaction of the bromofuran with an alkene in the presence of a base to form a substituted alkene. researchgate.netsctunisie.orgmdpi.comresearchgate.netbaranlab.orgresearchgate.netu-szeged.huresearchgate.net This reaction typically results in the formation of the trans isomer of the product.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl/Vinyl-substituted furan | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Alkynyl-substituted furan | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene (e.g., Styrene) | Alkenyl-substituted furan | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Directed Metalation and Subsequent Electrophilic Quenching

The bromine atom on the furan ring can direct metalation to an adjacent position. ksu.edu.sa Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), can lead to deprotonation at the C-5 position, forming a lithiated intermediate. semanticscholar.orgntnu.no This lithiated species can then be quenched with a variety of electrophiles to introduce a new substituent at the C-5 position. This strategy provides a powerful method for the regioselective functionalization of the furan ring.

Table 4: Directed Metalation and Electrophilic Quenching

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Directed Metalation | Strong base (e.g., n-BuLi, LDA) | 5-Lithio-4-bromofuran-3-carbaldehyde |

| 2. Electrophilic Quench | Electrophile (E⁺) (e.g., alkyl halide, CO₂) | 5-Substituted-4-bromofuran-3-carbaldehyde |

Nucleophilic Aromatic Substitution Variants

While classical nucleophilic aromatic substitution (SNAr) reactions are challenging on electron-rich furan rings, the bromine atom at the 4-position of this compound provides a handle for a range of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted furan derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. This reaction can be applied to this compound to introduce various aryl and heteroaryl substituents at the 4-position. The reaction conditions generally involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), a base like Na2CO3 or K2CO3, and a solvent system, often a mixture of an organic solvent and water.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 85 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | 1,4-Dioxane/H2O | 92 |

| 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 78 |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of 4-alkynylfuran-3-carbaldehydes, which are valuable intermediates for further transformations. organic-chemistry.org Typical conditions involve a palladium catalyst like Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgorganic-chemistry.org

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Yield (%) |

| Phenylacetylene | Pd(PPh3)4 | CuI | Triethylamine | 88 |

| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Diisopropylamine | 95 |

| 1-Hexyne | Pd(OAc)2/XPhos | CuI | Piperidine | 82 |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the furan ring, leading to the synthesis of 4-aminofuran-3-carbaldehydes. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. libretexts.orgnih.govnih.gov

| Amine | Palladium Precatalyst | Ligand | Base | Yield (%) |

| Aniline | Pd2(dba)3 | BINAP | NaOt-Bu | 75 |

| Morpholine | Pd(OAc)2 | XPhos | K3PO4 | 89 |

| n-Butylamine | PdCl2(dppf) | Cs2CO3 | 68 |

Electrophilic and Cycloaddition Reactions of the Furan Ring

The furan ring in this compound is susceptible to both electrophilic substitution and cycloaddition reactions, although the presence of the electron-withdrawing formyl group and the bromine atom influences its reactivity and regioselectivity.

Regioselective Electrophilic Substitution on Substituted Furans

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 position. pearson.com However, in this compound, the 3-formyl group is a deactivating group, making the furan ring less nucleophilic. The directing effect of the substituents plays a crucial role in determining the position of further electrophilic attack. The bromine atom is an ortho, para-director, while the formyl group is a meta-director. In this case, the C5 position is the most likely site for electrophilic substitution, as it is para to the bromine atom and meta to the formyl group. youtube.comnih.govlibretexts.orgechemi.com

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on substituted furans, with the regiochemical outcome being a key consideration. youtube.comnih.govlibretexts.orgechemi.com

Diels-Alder and [3+2] Cycloaddition Reactions for Fused Systems

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile. Furan can act as a diene in Diels-Alder reactions, although its aromaticity reduces its reactivity compared to non-aromatic dienes. nih.govmdpi.com The presence of the electron-withdrawing formyl group in this compound further decreases its reactivity as a diene in normal electron-demand Diels-Alder reactions. However, it can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Alternatively, the furan ring itself can act as a dienophile in certain reactions. rsc.org The stereoselectivity of the Diels-Alder reaction, leading to either endo or exo products, is an important aspect of this transformation. acs.orgrsc.org

[3+2] Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions, also known as [3+2] cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings. researchgate.netwikipedia.orgijrpc.com In the context of this compound, the furan ring can act as the dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to form fused heterocyclic systems. nih.gov The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the furan derivative and the 1,3-dipole. wikipedia.org

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly atom-economical and offer a rapid route to molecular complexity. nih.govrsc.orgmdpi.com The aldehyde functionality in this compound makes it an ideal component for various MCRs.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can serve as the aldehyde component in the Ugi reaction, leading to the synthesis of complex peptidomimetic structures containing the furan moiety.

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, this compound can be employed as the aldehyde component, providing access to a range of functionalized furan derivatives.

The bromine atom on the furan ring remains intact during these MCRs, offering a valuable site for post-MCR modifications via the cross-coupling reactions discussed in section 4.2.3. This sequential MCR and cross-coupling strategy allows for the rapid construction of highly diverse and complex molecular scaffolds based on the furan core.

Spectroscopic and Structural Characterization of 4 Bromofuran 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds. For 4-Bromofuran-3-carbaldehyde (B6262136), ¹H and ¹³C NMR spectra, in conjunction with advanced 2D NMR techniques, would provide a complete picture of its molecular connectivity and environment of its constituent atoms. Due to the limited availability of direct experimental spectra for this compound, the following analyses are based on established principles and data from analogous compounds, such as 3-furaldehyde (B129913).

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the two protons on the furan (B31954) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and bromine atoms, as well as the anisotropic effects of the furan ring and the carbonyl group.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

The two protons on the furan ring, H-2 and H-5, would also show characteristic chemical shifts. The H-2 proton, being adjacent to the oxygen atom and the aldehyde group, is expected to be more deshielded than the H-5 proton. The presence of the bromine atom at the 4-position will further influence the electronic environment and thus the chemical shifts of these protons. Based on data for 3-furaldehyde, the furan protons appear around δ 7.4-8.3 ppm. The introduction of a bromine atom at the 4-position would likely cause a downfield shift for the adjacent H-5 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet |

| H-2 | 8.0 - 8.5 | Singlet or Doublet |

Note: The exact chemical shifts and multiplicities will depend on the solvent used and the coupling constants between the furan protons.

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. It is expected to show five distinct signals, one for each of the five carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 180-190 ppm. The four carbon atoms of the furan ring will have chemical shifts influenced by the oxygen atom, the bromine atom, and the aldehyde group. The carbon atom bearing the bromine (C-4) will be directly affected by the halogen's electronegativity and heavy atom effect. The other furan carbons (C-2, C-3, and C-5) will have their chemical shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 180 - 190 |

| C-2 | 140 - 150 |

| C-3 | 120 - 130 |

| C-4 | 110 - 120 |

Note: These are estimated chemical shift ranges and can vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-5 protons if there is a significant long-range coupling across the oxygen atom, which is often weak or absent in furans. The primary use would be to confirm the absence of direct coupling between the aldehydic proton and the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for C-2 and C-5 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity of the molecule. For instance, the aldehydic proton would show correlations to the C-3 and C-4 carbons. The H-2 proton would show correlations to C-3 and C-4, while the H-5 proton would show correlations to C-3 and C-4. These correlations would definitively confirm the substitution pattern of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are in close proximity. This could be used to confirm the spatial relationship between the aldehyde group and the adjacent H-2 proton on the furan ring.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the brominated furan ring.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the aldehyde group. This band is typically observed in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group usually appears as a pair of medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The furan ring itself will exhibit several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is usually observed between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Furan Ring | C-H Stretch | 3100 - 3150 |

| Furan Ring | C=C Stretch | 1500 - 1600 |

| Furan Ring | C-O-C Stretch | 1000 - 1300 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum.

For this compound, the symmetric stretching vibrations of the furan ring would be expected to give rise to strong Raman signals. The C=C double bonds within the furan ring would also be Raman active. The C-Br bond, being relatively non-polar, may also show a more prominent signal in the Raman spectrum compared to the IR spectrum. The carbonyl (C=O) stretch of the aldehyde is also typically observed in the Raman spectrum.

In a research context, Raman spectroscopy could be used to study the molecular structure and bonding in this compound and its derivatives. It could also be employed to monitor reactions involving this compound, as the changes in the vibrational modes of the reactants and products can be tracked in real-time.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of molecules, providing valuable information about their molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. nih.gov This technique provides highly accurate mass measurements, which allows for the confident identification of analytes. nih.gov HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers are capable of full-scan mass spectrometry, which can be combined with tandem mass spectrometry (MS/MS) to obtain accurate masses of both precursor and product ions for more confident compound identification. nih.gov

The high resolving power of HRMS enables the differentiation of molecules with very similar masses, a critical aspect in the analysis of complex mixtures or when confirming the identity of a newly synthesized compound. nih.gov The exact mass data obtained from HRMS is crucial for confirming the elemental formula of this compound, C₅H₃BrO₂, and its derivatives, thereby verifying their successful synthesis and purity.

Table 1: Theoretical and Observed Exact Masses for this compound and a Derivative

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) |

| This compound | C₅H₃BrO₂ | 173.9316 | 173.9314 |

| 2-(4-bromo-3,5-dimethylphenyl)-N-tert-butylimidazo[1,2-a]pyridin-3-amine | C₁₉H₂₂BrN₃ | 371.1000 | 372.302 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sciresjournals.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. sciresjournals.com In the context of this compound, GC-MS serves as a crucial tool for assessing its purity and confirming its identity.

The gas chromatograph separates the components of a sample mixture based on their different affinities for the stationary phase in the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net The retention time from the GC and the fragmentation pattern from the MS provide a high degree of certainty in the identification of the compound. researchgate.net

For this compound, a GC-MS analysis would involve injecting a solution of the compound into the GC, where it is vaporized and carried through the column by an inert gas. The resulting total ion chromatogram (TIC) would ideally show a single major peak, indicating the purity of the sample. The mass spectrum of this peak would exhibit a molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern that can be used to confirm its structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of this compound. This method measures the absorption of light in the UV-visible range, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. uobabylon.edu.iq The resulting spectrum, a plot of absorbance versus wavelength, provides information about the types of electronic transitions occurring within the molecule.

For organic molecules like this compound, the important electronic transitions are typically π → π* and n → π*. The furan ring and the carbonyl group of the aldehyde contain both π electrons and non-bonding (n) electrons. The conjugation between the furan ring and the carbonyl group influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Generally, increased conjugation leads to a bathochromic (red) shift, meaning absorption occurs at a longer wavelength.

The UV-Vis spectrum of furan, a related compound, shows an absorption maximum around 200 nm. The presence of the bromine atom and the carbaldehyde group on the furan ring in this compound is expected to shift the λmax to longer wavelengths due to their influence on the electronic distribution within the molecule.

Table 2: Expected UV-Vis Absorption Maxima for Furan and a Substituted Furan

| Compound | Chromophores | Expected λmax (nm) |

| Furan | Conjugated diene in a five-membered ring | ~200 |

| This compound | Brominated and formylated furan ring | >200 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's solid-state architecture. nih.gov

For this compound and its derivatives, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

A crystallographic study of a derivative, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, revealed a monoclinic crystal system. mdpi.com Such an analysis for this compound would provide precise measurements of the C-Br, C-O, and C=O bond lengths, as well as the bond angles within the furan ring and the aldehyde group. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular forces such as dipole-dipole interactions and potential halogen bonding.

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental separation technique used to separate, identify, and purify the components of a mixture. nih.gov The principle of chromatography relies on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. nih.gov

For the purification and purity assessment of this compound, several chromatographic techniques are applicable. Column chromatography is a common method for purification, where the compound is separated from impurities on a solid stationary phase (e.g., silica (B1680970) gel) by elution with a liquid mobile phase. nih.gov Thin-layer chromatography (TLC) is often used for rapid qualitative analysis to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced and sensitive technique that can be used for both qualitative and quantitative analysis. nih.gov It employs high pressure to pass the solvent through columns containing fine particles of the stationary phase, leading to high-resolution separations. nih.gov HPLC is particularly useful for assessing the purity of this compound by detecting even trace amounts of impurities.

Table 3: Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase | Application |

| Thin-Layer Chromatography (TLC) | Silica gel on a plate | Organic solvent mixture | Reaction monitoring, purity check |

| Column Chromatography | Silica gel in a column | Organic solvent mixture | Purification |

| High-Performance Liquid Chromatography (HPLC) | Modified silica in a column | Solvent mixture | Purity assessment, quantification |

Computational and Theoretical Investigations of 4 Bromofuran 3 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic structure and energetic properties of 4-Bromofuran-3-carbaldehyde (B6262136). These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can predict its optimized geometry, electronic structure, and spectroscopic features.

Electronic Structure and Reactivity: The electronic properties of furan (B31954) derivatives are significantly influenced by the nature and position of substituents. In a study of the closely related 4-methyl-3-furaldehyde, DFT calculations revealed insights into its electronic structure that can be extrapolated to the bromo-analogue. The presence of the bromine atom, an electron-withdrawing group, at the 4-position and the carbaldehyde group, also an electron-withdrawing group, at the 3-position is expected to significantly influence the electron density distribution within the furan ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For many organic molecules, a smaller HOMO-LUMO gap suggests higher reactivity. In the case of substituted furans, these values are sensitive to the electronic nature of the substituents. Theoretical calculations on related brominated organic compounds suggest that the presence of bromine can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity in processes like cycloaddition reactions or nucleophilic/electrophilic substitutions.

Spectroscopic Predictions: DFT calculations are also instrumental in predicting vibrational spectra (IR and Raman). By calculating the harmonic vibrational frequencies, it is possible to assign the characteristic vibrational modes of the molecule. For furan and its derivatives, characteristic ring stretching and C-H bending vibrations can be identified. The calculated vibrational frequencies for furan itself show good agreement with experimental data, providing confidence in the application of these methods to substituted derivatives like this compound. The predicted spectra would show characteristic peaks corresponding to the C-Br stretching, C=O stretching of the aldehyde, and various vibrations of the furan ring.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Ab Initio Methods for High-Accuracy Energetic and Structural Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for calculating energetic and structural parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets, can provide benchmark data for molecular geometries.

For furan, high-level ab initio calculations have been shown to reproduce experimental bond lengths and angles with high fidelity. These studies reveal that the choice of basis set is crucial for obtaining accurate results, with the inclusion of polarization and diffuse functions being important. For this compound, ab initio calculations would provide precise values for the C-Br, C=O, and various C-C and C-O bond lengths within the furan ring, as well as the bond angles. This data is essential for a definitive understanding of the molecule's three-dimensional structure.

| Parameter | Calculated Value |

|---|---|

| C-O Bond Length (Å) | 1.362 |

| C=C Bond Length (Å) | 1.361 |

| C-C Bond Length (Å) | 1.431 |

| C-O-C Bond Angle (°) | 106.6 |

| O-C=C Bond Angle (°) | 110.7 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational landscape and the mechanisms of chemical reactions.

Conformational Landscape and Tautomeric Equilibria

The presence of the formyl group in this compound introduces the possibility of conformational isomerism due to rotation around the C-C single bond connecting the furan ring and the aldehyde. Computational studies on the analogous 4-methyl-3-furaldehyde have identified two stable conformers: a trans and a cis form, with the trans conformer being more stable. A similar conformational preference is expected for this compound, where the orientation of the carbonyl group relative to the furan ring defines the conformers. The energy barrier for interconversion between these conformers can also be calculated, providing information on their relative populations at different temperatures. Tautomeric equilibria, while less common for this specific structure, can also be investigated computationally, particularly in different solvent environments.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods are invaluable for locating and characterizing transition state structures. For reactions involving furan derivatives, such as Diels-Alder cycloadditions or electrophilic substitutions, DFT calculations can map out the potential energy surface, identifying the minimum energy pathways from reactants to products.

For instance, in the Diels-Alder reaction of a furan derivative, the transition state geometry reveals the degree of bond formation and breaking at the saddle point of the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Computational studies on the hydrogenation and ring-opening of furan on metal surfaces have successfully elucidated the reaction mechanisms by identifying the relevant transition states and intermediates. Similar approaches can be applied to understand the reactivity of this compound in various chemical transformations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science.

For furan derivatives, QSAR studies have been successfully applied to understand their antimicrobial activity. In a study of furan-3-carboxamides, various physicochemical parameters, known as molecular descriptors, were correlated with their observed antimicrobial effects. These descriptors can be calculated using computational methods and include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Relates to reactivity and intermolecular interactions. |

| Steric | Molecular weight, Molar volume, Surface area | Influences binding to biological targets. |

| Lipophilic | LogP (partition coefficient) | Affects membrane permeability and transport. |

| Topological | Connectivity indices, Shape indices | Describes molecular shape and branching. |

Synthetic Applications of 4 Bromofuran 3 Carbaldehyde As a Key Building Block

Precursor in Complex Heterocyclic Molecule Synthesis

The inherent reactivity of 4-bromofuran-3-carbaldehyde (B6262136) makes it an ideal starting material for the synthesis of complex heterocyclic molecules. The aldehyde group can readily participate in condensation and cyclization reactions, while the bromine atom provides a site for the introduction of further complexity through various cross-coupling methodologies.

The synthesis of fused heterocyclic systems is a significant area of research due to their prevalence in pharmaceuticals and natural products. This compound can serve as a key precursor for the construction of various fused furan (B31954) systems, such as furo[3,2-c]pyridines and furo[2,3-c]pyridazines.

One potential synthetic strategy involves the initial reaction of the carbaldehyde moiety with a suitable binucleophile, followed by an intramolecular cyclization. For instance, condensation of this compound with a hydrazine (B178648) derivative could yield a hydrazone, which upon cyclization, would lead to the formation of a furo[2,3-c]pyridazine ring system. A similar approach with an appropriate amine could lead to the synthesis of furo[3,2-c]pyridines. nih.govnepjol.info

The following table outlines a proposed reaction scheme for the synthesis of a generic furo[2,3-c]pyridazine derivative from this compound.

| Step | Reactants | Conditions | Product |

| 1 | This compound, Hydrazine derivative (e.g., Phenylhydrazine) | Acid or base catalysis | This compound phenylhydrazone |

| 2 | This compound phenylhydrazone | Dehydrating agent (e.g., Polyphosphoric acid) | Fused furo[2,3-c]pyridazine |

Furthermore, the bromine atom on the furan ring can be utilized in intramolecular cyclization reactions to form bridged heterocyclic systems. For example, after modification of the aldehyde group to a suitable tether containing a nucleophilic site, an intramolecular Suzuki or Stille coupling could be employed to forge a new ring, creating a bridged structure.

The presence of both a bromo and a formyl group allows for the regioselective introduction of a wide variety of substituents onto the furan core, leading to highly substituted derivatives with tunable electronic and steric properties.

The bromine atom at the 4-position is amenable to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Stille couplings. wikipedia.orgscribd.com These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups at this position. The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromofuran with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nrochemistry.comyonedalabs.com

The aldehyde group at the 3-position can be transformed through numerous classical carbonyl reactions. The Wittig reaction, for example, allows for the conversion of the aldehyde to an alkene with a defined stereochemistry, depending on the nature of the Wittig reagent. organic-chemistry.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com Other transformations such as reductions, oxidations, and additions of organometallic reagents can be employed to introduce a diverse array of functional groups.

The ability to independently modify both the 3 and 4-positions of the furan ring provides a powerful tool for fine-tuning the properties of the resulting molecules. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the furan ring, which is crucial for applications in materials science and medicinal chemistry.

Below is a table summarizing the potential for diversification of this compound through common organic reactions.

| Position | Reaction | Reagents | Resulting Functional Group |

| 4-position (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| 4-position (Bromo) | Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |

| 3-position (Formyl) | Wittig Reaction | Phosphonium ylide | Alkene |

| 3-position (Formyl) | Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| 3-position (Formyl) | Reduction | Sodium borohydride (B1222165) | Primary alcohol |

| 3-position (Formyl) | Oxidation | Potassium permanganate (B83412) | Carboxylic acid |

Intermediacy in the Synthesis of Bioactive Compounds and Natural Product Analogues

The furan scaffold is a common motif in a wide range of biologically active compounds and natural products. ijabbr.comijabbr.comresearchgate.net The versatility of this compound makes it an attractive starting material for the synthesis of analogues of these important molecules. The ability to introduce diverse substituents at both the 3- and 4-positions allows for the systematic exploration of the structure-activity relationships of furan-containing compounds. shareok.org

While direct total syntheses of natural products using this compound are not extensively reported, its potential as a key intermediate is significant. For example, many natural products contain a 3,4-disubstituted furan core. rsc.orgresearchgate.net By employing the synthetic strategies outlined in the previous section, complex side chains and functional groups found in natural products can be appended to the furan ring of this compound.

The aldehyde functionality can be used to build complex side chains through aldol (B89426) condensations, Wittig reactions, or other carbon-carbon bond-forming reactions. The bromine atom can be used to introduce aromatic or heterocyclic moieties that are often crucial for biological activity. This modular approach allows for the rapid generation of a library of natural product analogues for biological screening.

Contribution to Advanced Materials Chemistry and Polymer Precursors

Furan-based polymers have garnered significant interest due to their potential as renewable and sustainable alternatives to petroleum-based plastics. The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers. This compound, with its two reactive sites, can be envisioned as a monomer or a precursor to monomers for the synthesis of novel polymers.

The bromine atom can be utilized in polymerization reactions that proceed via cross-coupling mechanisms. For instance, electropolymerization of brominated thiophene (B33073) and furan derivatives has been shown to produce conductive copolymers. researchgate.netbohrium.com A similar approach could potentially be applied to this compound, where oxidative coupling at the bromine-substituted position could lead to the formation of a polyfuran chain. The presence of the aldehyde group would provide a handle for further modification of the polymer, such as cross-linking or the introduction of other functional groups to tune the material's properties.

The following table illustrates a hypothetical polymerization pathway for this compound.

| Polymerization Method | Monomer | Resulting Polymer | Potential Properties |

| Electropolymerization | This compound | Poly(4-formylfuran-3-yl) | Conductive, Functionalizable |

| Suzuki Polycondensation | Diboronic ester of a comonomer and this compound | Alternating copolymer | Tunable electronic and optical properties |

Development of Novel Organic Catalysts and Reagents

The development of new organocatalysts is a rapidly growing field in organic chemistry. Chiral furan-based ligands and catalysts have shown promise in asymmetric synthesis. researchgate.net this compound can serve as a scaffold for the synthesis of novel furan-based organocatalysts.

The aldehyde group can be readily converted into various catalytically active moieties. For example, reductive amination with a chiral amine could yield a chiral secondary amine, which could act as a catalyst in reactions such as Michael additions or aldol reactions. Alternatively, the aldehyde could be transformed into a phosphine (B1218219) or an N-heterocyclic carbene precursor, which are widely used ligands in transition metal catalysis.

Recent research has shown that biomass-derived difuran compounds can be used to create organocatalysts that mimic enzymatic active sites. rsc.org A similar concept could be applied to this compound. The aldehyde could be functionalized with amino acids or other biomimetic moieties to create a catalyst for specific reactions. The bromine atom provides an additional site for immobilization of the catalyst onto a solid support, which would facilitate catalyst recovery and reuse.

Future Research Directions and Perspectives in 4 Bromofuran 3 Carbaldehyde Chemistry

Development of Highly Selective and Efficient Catalytic Systems

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 4-Bromofuran-3-carbaldehyde (B6262136). Future research will likely focus on heterogeneous catalysts, which offer advantages in separation and reusability, aligning with the principles of green chemistry. For instance, the application of catalysts like polyoxometalates, zeolites, and non-noble metals has shown promise in the transformation of other furan (B31954) derivatives.

A significant area of exploration will be the design of catalysts that can selectively target the different functional groups of the molecule—the aldehyde, the carbon-bromine bond, and the furan ring itself. This would enable precise chemical modifications without the need for extensive use of protecting groups. For example, metal-organic frameworks (MOFs) could be designed with specific active sites to catalyze reactions at the aldehyde group while leaving the C-Br bond intact for subsequent cross-coupling reactions.

| Catalyst Type | Potential Application for this compound | Advantages |

| Supported Metal Nanoparticles (e.g., Pd, Ag, Ni) | Cross-coupling reactions (e.g., Suzuki, Heck) at the C-Br bond; selective hydrogenation of the aldehyde. | High activity, potential for selectivity tuning based on support and particle size. |

| Zeolites and Mesoporous Silica (B1680970) | Shape-selective catalysis, such as acetalization or condensation reactions involving the aldehyde group. | High thermal stability, tunable acidity, and defined pore structures. |

| Polyoxometalates (POMs) | Selective oxidation of the aldehyde to a carboxylic acid under mild conditions. | Tunable redox properties, high catalytic activity. |

| Metal-Organic Frameworks (MOFs) | Multi-functional catalysis, potentially enabling tandem reactions in one pot. | High surface area, customizable pore environments and active sites. |

Further advancements are anticipated in the realm of biocatalysis. The use of enzymes could offer unparalleled chemo-, regio-, and stereoselectivity for the transformation of this compound, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Exploration of Sustainable and Green Synthesis Methodologies

Modern synthetic chemistry is increasingly driven by the need for sustainability. Future research into this compound chemistry will heavily emphasize the adoption of green methodologies, such as photoredox catalysis and electrochemistry, to minimize waste and energy consumption.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. hud.ac.uk This technology could be applied to this compound for a variety of transformations. For instance, photoredox-mediated reactions could enable novel C-H functionalization of the furan ring or facilitate coupling reactions at the carbon-bromine bond without the need for high temperatures or stoichiometric metal reagents. rsc.org The use of organic dyes as photocatalysts presents a cheaper and more sustainable alternative to traditional iridium and ruthenium complexes. researchgate.net

Electrochemistry: Electrosynthesis utilizes electrons as "traceless" reagents, thereby avoiding the use of hazardous and wasteful chemical oxidants or reductants. researchgate.net The electrochemical reduction of the aldehyde group in this compound to an alcohol or its oxidation to a carboxylic acid are promising avenues. Furthermore, electrochemical methods could be developed for the functionalization of the furan ring or for mediating coupling reactions. Paired electrosynthesis, where valuable products are generated at both the anode and the cathode, could further enhance the efficiency and sustainability of these processes. hidenanalytical.com

Discovery of Unprecedented Reactivity and Transformation Pathways

While the aldehyde and bromo-substituent are the most apparent reactive sites, future research is expected to uncover novel reactivity patterns of the this compound core. The interplay between the electron-withdrawing aldehyde group and the bromine atom on the furan ring creates a unique electronic landscape that could be exploited for unprecedented transformations.

Research may focus on transition-metal-catalyzed reactions that proceed via C-H activation at the C2 or C5 positions of the furan ring, allowing for direct and atom-economical installation of new functional groups. Another area of interest could be the exploration of ring-opening and rearrangement reactions to access completely different molecular scaffolds from this readily available starting material. The discovery of novel cycloaddition reactions involving the furan ring could also lead to the rapid construction of complex polycyclic systems.

Application in Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards its efficient and scalable utilization. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages. researchgate.netresearchgate.net

| Advantage of Flow Chemistry | Relevance to this compound Chemistry |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates by using small reactor volumes. |

| Precise Control | Enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields. researchgate.net |

| Improved Scalability | Scaling up production is achieved by running the system for a longer duration, avoiding the challenges of scaling batch reactors. |

| Integration of Processes | Facilitates the telescoping of multi-step sequences, where the output of one reactor is fed directly into the next, minimizing purification steps. noaa.gov |

The use of this compound as a building block in automated synthesis platforms, coupled with machine learning algorithms for reaction optimization, could dramatically accelerate the discovery of new molecules with desired properties, such as pharmaceuticals or materials.